
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one, also known as DC-EE-OA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a synthetic intermediate and as a pharmacological agent. This compound belongs to the oxazinone family and is widely used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters and ion channels in the central nervous system. Specifically, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one can significantly reduce inflammation and pain in animal models. This compound has also been found to possess potent anticonvulsant activity, making it a potential treatment for epilepsy and other seizure disorders. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity against a wide range of microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one in laboratory experiments is its broad range of pharmacological activities. This compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one. One area of interest is the development of new drugs based on this compound. Researchers are currently investigating the potential of this compound as a treatment for epilepsy, pain, and inflammation. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of more effective drugs in the future. Finally, researchers are exploring the use of 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one as a synthetic intermediate in the production of other organic compounds.
Méthodes De Synthèse
The synthesis of 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one involves the reaction of 3,5-dichloro-4-methylpyridine-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then treated with diethylamine to form the final product, 3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one. This method has been widely used in the laboratory synthesis of this compound.
Applications De Recherche Scientifique
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antibacterial and antifungal activity against a wide range of microorganisms. Additionally, this compound has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
125849-98-1 |
|---|---|
Nom du produit |
3,5-Dichloro-6-ethyl-2H-1,4-oxazin-2-one |
Formule moléculaire |
C6H5Cl2NO2 |
Poids moléculaire |
194.01 g/mol |
Nom IUPAC |
3,5-dichloro-6-ethyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C6H5Cl2NO2/c1-2-3-4(7)9-5(8)6(10)11-3/h2H2,1H3 |
Clé InChI |
BNKWTZXQHJHKCI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(C(=O)O1)Cl)Cl |
SMILES canonique |
CCC1=C(N=C(C(=O)O1)Cl)Cl |
Synonymes |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





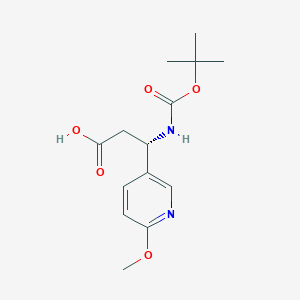

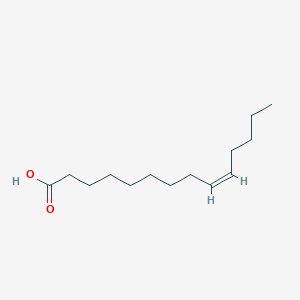

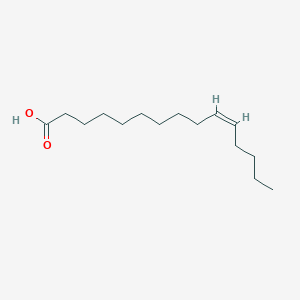
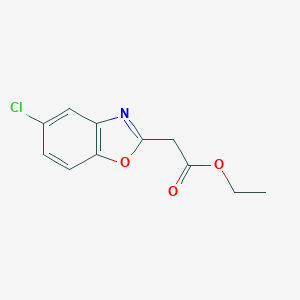
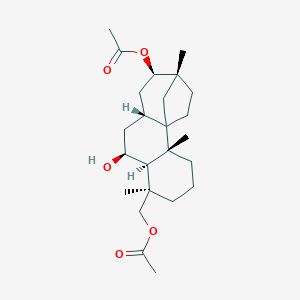
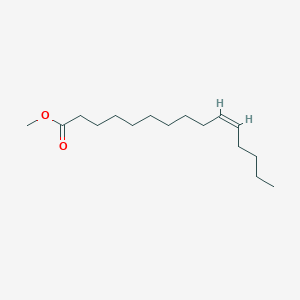
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)


